N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
Overview
Description
N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of aniline derivatives followed by methylation and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and biological properties .
Scientific Research Applications
N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and imidazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the imidazole ring.
4-nitro-N-methylaniline: Similar structure but different substitution pattern on the aromatic ring.
Methyl (4-nitrophenyl)amine: Contains the nitro group but differs in the overall structure.
Uniqueness
N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is unique due to the presence of both the nitro group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-methyl-4-nitro-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-17-14-7-6-13(21(24)25)8-16(14)19-9-15(18-10-19)11-2-4-12(5-3-11)20(22)23/h2-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXEZNHCAKXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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